Product packaging for Butyl(3-phenylpropyl)amine(Cat. No.:CAS No. 92111-13-2)

Butyl(3-phenylpropyl)amine

Cat. No.: B2849119
CAS No.: 92111-13-2
M. Wt: 191.318
InChI Key: JNRPTMQCWKGUSZ-UHFFFAOYSA-N
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Description

Butyl(3-phenylpropyl)amine, with the CAS number 92111-13-2 and molecular formula C13H21N, is a chemical compound of interest in organic and medicinal chemistry research . This amine serves as a valuable building block in synthetic chemistry, where its structure, featuring both a phenylpropyl and a butyl group attached to a nitrogen atom, makes it a versatile intermediate for the development of more complex molecules. Its properties are particularly relevant in the synthesis of compounds with potential biological activity. For instance, structurally related amines are frequently utilized in the preparation of pharmaceutical intermediates and other fine chemicals, highlighting the potential research applications of this compound . As a secondary amine, it can participate in various chemical transformations, including salt formation, alkylation, and amidation, to create a diverse array of derivatives for screening and development. Researchers can employ this compound in the exploration of new synthetic pathways and in the study of structure-activity relationships (SAR). This product is provided as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper laboratory handling procedures should be followed at all times.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B2849119 Butyl(3-phenylpropyl)amine CAS No. 92111-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-phenylpropyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRPTMQCWKGUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Butyl 3 Phenylpropyl Amine and Analogous Structures

Alkylation Approaches for Butyl(3-phenylpropyl)amine Synthesis

Alkylation represents a classical and direct method for the formation of carbon-nitrogen bonds. The synthesis of this compound via this route involves the reaction of a primary amine with an alkyl halide, leading to the desired secondary amine.

Nucleophilic Substitution Reactions

The synthesis of this compound through nucleophilic substitution involves the reaction of a primary amine with an alkyl halide. wikipedia.org This can be achieved through two equivalent pathways: the reaction of 3-phenylpropylamine (B116678) with a butyl halide (e.g., 1-bromobutane) or the reaction of butylamine (B146782) with a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide). The amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. libretexts.org This type of reaction is termed nucleophilic aliphatic substitution. wikipedia.org

The general reaction is typically conducted by heating the reactants, often in a solvent like ethanol (B145695) and within a sealed tube to prevent the escape of volatile amines like ammonia (B1221849) or butylamine. chemguide.co.uk The initial product of the substitution is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the neutral secondary amine. chemguide.co.ukyoutube.com A specific, analogous preparation involves the alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide with 3-phenylpropyl bromide, demonstrating the utility of this class of electrophile in amine synthesis. orgsyn.org

Reaction Pathway 1: 3-Phenylpropylamine and 1-Bromobutane

Nucleophile: 3-Phenylpropylamine

Electrophile: 1-Bromobutane

Product: Butyl(3-phenylpropyl)ammonium bromide, followed by deprotonation to this compound.

Reaction Pathway 2: Butylamine and 3-Phenylpropyl Bromide

Nucleophile: Butylamine

Electrophile: 3-Phenylpropyl Bromide

Product: Butyl(3-phenylpropyl)ammonium bromide, followed by deprotonation to this compound.

The direct alkylation of amines with alkyl halides typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. youtube.comuci.edu In this one-step process, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide from the backside relative to the leaving group, leading to a transition state where the new C-N bond is forming as the C-X (carbon-halogen) bond is breaking. uci.eduuniversalclass.com

A significant challenge in this synthesis is the lack of selectivity due to multiple alkylations. wikipedia.orgresearchgate.net The secondary amine product, this compound, is often more nucleophilic than the primary amine reactant. This increased reactivity makes it susceptible to a second alkylation, leading to the formation of a tertiary amine (dithis compound or butylbis(3-phenylpropyl)amine), and potentially a third alkylation to form a quaternary ammonium salt. wikipedia.orgchemguide.co.ukresearchgate.net This results in a mixture of products, which complicates purification and reduces the yield of the desired secondary amine. researchgate.net

Several strategies can be employed to optimize the formation of the secondary amine:

Use of Excess Primary Amine: Employing a large excess of the initial primary amine (e.g., 3-phenylpropylamine) favors the reaction with the alkyl halide over the subsequent reaction of the secondary amine product. chemguide.co.uk The high concentration of the primary amine increases the probability of its collision with the alkyl halide.

Controlled Reaction Conditions: Monoalkylation can be favored by carefully controlling reaction conditions. One approach involves ensuring the newly formed secondary amine remains protonated. researchgate.net The resulting ammonium salt is no longer nucleophilic and cannot participate in further alkylation. This can be achieved by using amine hydrohalide salts as reactants, where a base selectively deprotonates the reactant primary amine while the product secondary amine remains as a salt. researchgate.net

Alternative Reagents: To circumvent overalkylation, multi-step procedures using protecting groups on the amine are often employed, such as in the synthesis via 2-nitrobenzenesulfonamides. orgsyn.org

FactorInfluence on Selectivity for Secondary AmineRationale
Stoichiometry Using a large excess of the primary amine increases selectivity.Statistically favors the reaction of the alkyl halide with the more abundant primary amine over the secondary amine product. chemguide.co.uk
pH Control Maintaining a pH where the secondary amine product is protonated prevents further reaction.The protonated amine (ammonium salt) is not nucleophilic and cannot react with the alkyl halide. researchgate.net
Reactant Structure Steric hindrance around the nitrogen of the secondary amine can slow down the second alkylation.Bulky groups can physically block the approach of the alkyl halide to the secondary amine's nitrogen atom. universalclass.com
Leaving Group A better leaving group (I > Br > Cl) increases the reaction rate but may not improve selectivity.While it accelerates the first alkylation, it also accelerates subsequent alkylations. uci.edu

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for synthesizing amines, including secondary amines like this compound. researchgate.netnumberanalytics.com This process involves two main steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction. beilstein-journals.org

Conversion of Carbonyl Compounds with Amines

The first step of reductive amination is the condensation of a carbonyl compound with a primary amine to form an imine intermediate. beilstein-journals.orgchem-station.com To synthesize this compound, this can be achieved by reacting 3-phenylpropanal (B7769412) with butylamine or, alternatively, by reacting butanal with 3-phenylpropylamine.

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine. organicchemistrytutor.com In the presence of a trace amount of acid, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). organicchemistrytutor.com The nitrogen's lone pair then assists in expelling the water molecule, forming a protonated imine, known as an iminium ion. chem-station.comorganicchemistrytutor.com Deprotonation of the iminium ion yields the neutral imine. The formation of the iminium cation is crucial as it is the species that is ultimately reduced. chem-station.com

Reaction Pathway 1:

Carbonyl: 3-Phenylpropanal

Amine: Butylamine

Intermediate: N-Butyl-3-phenylprop-1-en-1-imine

Reaction Pathway 2:

Carbonyl: Butanal

Amine: 3-Phenylpropylamine

Intermediate: N-(3-Phenylpropyl)but-1-en-1-imine

Strategic Application of Hydride Reducing Agents

The second and final step is the reduction of the C=N double bond of the imine or iminium ion. numberanalytics.com The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. beilstein-journals.org This allows the imine to form in situ before being reduced.

Hydride reducing agents are commonly employed for this purpose. While powerful hydrides like lithium aluminum hydride (LiAlH4) can be used, they would also reduce the starting aldehyde and must be added in a separate step after imine formation is complete. organicchemistrytutor.com Milder, more selective hydride reagents are preferred for direct (one-pot) reductive aminations. wikipedia.org

Sodium Cyanoborohydride (NaBH3CN): This is a classic reagent for reductive amination. It is a weaker reducing agent than sodium borohydride (B1222165) (NaBH4) and is stable in mildly acidic conditions (pH ~6-7), which are optimal for reducing iminium ions. chem-station.com At this pH, the reduction of aldehydes and ketones is slow, allowing for the preferential reduction of the imine intermediate as it forms. organicchemistrytutor.comwikipedia.org

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3): This reagent has become increasingly popular as it is less toxic than NaBH3CN and is also highly selective for the reduction of imines and iminium ions in the presence of aldehydes or ketones. chem-station.comwikipedia.org It is a mild reagent that works efficiently under non-acidic conditions. beilstein-journals.org

Catalytic Hydrogenation: Another common method involves hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel. wikipedia.org Palladium on carbon (Pd/C) is a versatile catalyst for this transformation. wikipedia.org

A study on the direct asymmetric reductive amination (DARA) of acetophenone (B1666503) with 3-phenylpropylamine highlights the advanced application of this methodology, utilizing an iridium catalyst to achieve high yield and enantioselectivity. d-nb.infonih.gov This demonstrates the potential for producing chiral amines through sophisticated reductive amination protocols.

Hydride Reducing AgentKey CharacteristicsTypical Reaction Conditions
Sodium Borohydride (NaBH4) Stronger reductant; reduces both carbonyls and imines. wikipedia.org Used in stepwise procedures.Methanol solvent; imine formed first, then NaBH4 is added. organic-chemistry.org
Sodium Cyanoborohydride (NaBH3CN) Selective for iminium ions over carbonyls at controlled pH. organicchemistrytutor.com Allows for one-pot reactions.Mildly acidic (pH 6-7) to favor iminium ion formation and reduction. chem-station.com
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild, selective for imines/iminium ions. wikipedia.org Low toxicity. Effective for a wide range of substrates.Acetic acid or dichloroethane solvent; no strict pH control needed. beilstein-journals.org
pH and Reaction Rate Control in Imine Formation

The formation of an imine (or Schiff base) is a critical intermediate step in the synthesis of many amines, including through reductive amination pathways. libretexts.orgjove.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule to form the C=N double bond of the imine. jove.comlibretexts.orglibretexts.org The subsequent reduction of this imine yields the target amine.

The rate and efficiency of imine formation are highly dependent on the pH of the reaction medium. libretexts.orglumenlearning.com Careful control of pH is essential for maximizing the reaction rate. jove.comlumenlearning.compressbooks.pub The optimal pH for imine formation is generally found to be in a mildly acidic range, typically between 4 and 5. libretexts.orgpressbooks.pubresearchgate.net

The dependency of the reaction rate on pH can be explained by two competing factors:

At low pH (highly acidic conditions): While acid catalysis is necessary to protonate the hydroxyl group of the intermediate carbinolamine, making it a good leaving group (H₂O), excessively low pH leads to the protonation of the amine reactant. libretexts.orglibretexts.orglumenlearning.com This converts the amine into its non-nucleophilic ammonium conjugate acid, which cannot initiate the attack on the carbonyl carbon, thus slowing down or halting the reaction. libretexts.orglumenlearning.comlibretexts.org

At high pH (alkaline or neutral conditions): There is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. libretexts.orglibretexts.orglumenlearning.com Since hydroxide (B78521) (OH⁻) is a poor leaving group, the elimination step to form the iminium ion and subsequently the imine is significantly hindered, leading to a drop in the reaction rate. libretexts.orgpressbooks.pub

Therefore, a delicate balance must be struck. The pH must be low enough to facilitate the dehydration step but high enough to ensure a sufficient concentration of the free, nucleophilic amine is available to react. researchgate.net This optimization is crucial for the efficient synthesis of imine intermediates en route to amines like this compound.

| > 6 (Weakly Acidic/Alkaline) | Amine is fully nucleophilic | OH group is not protonated | Low | The elimination of water is slow because the hydroxyl group is a poor leaving group. libretexts.orglibretexts.orglumenlearning.com |

Enantioselective Synthesis Pathways for Chiral Amine Analogues

Chiral amines are of immense importance as they are key structural components in a vast number of pharmaceuticals, agrochemicals, and natural products. acs.orgnih.govd-nb.info They also serve as indispensable resolving agents, chiral building blocks, and chiral auxiliaries in asymmetric synthesis. nih.govsigmaaldrich.com Consequently, the development of enantioselective methods to produce specific stereoisomers of chiral amines is a major focus of modern organic synthesis. d-nb.infowikipedia.org

Enantioselective synthesis aims to form a new chiral center in a molecule, producing a specific enantiomer or diastereomer in excess. wikipedia.org Two primary strategies to achieve this in amine synthesis involve the use of chiral auxiliaries and chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stoichiometric, enantiomerically pure compound that is temporarily incorporated into a substrate. It directs the stereochemical outcome of a subsequent reaction before being removed. wikipedia.org In amine synthesis, a common approach is reductive amination using a chiral amine as the auxiliary. d-nb.info This creates a diastereomeric imine intermediate, which, upon reduction, leads to a diastereomeric mixture of products that can often be separated. The final step involves the cleavage of the auxiliary to yield the desired enantiomerically enriched primary amine. While effective, this method requires stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. wikipedia.org

Chiral Catalysis: A more atom-economical approach is enantioselective catalysis, which uses a substoichiometric amount of a chiral catalyst to generate large quantities of a chiral product. wikipedia.org For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines is a powerful and widely studied method. acs.orgnih.gov This is typically achieved using transition metal complexes, such as those of iridium, rhodium, or palladium, combined with chiral ligands. acs.orgnih.gov These ligands, which are often phosphorus-based (e.g., phosphino-oxazolines) or N-heterocyclic carbenes, create a chiral environment around the metal center. acs.orgnih.gov This chiral catalytic system coordinates to the imine substrate and facilitates the addition of hydrogen from one specific face, leading to the preferential formation of one enantiomer of the amine product. acs.org

Table 2: Comparison of Chiral Strategies in Amine Synthesis

Strategy Description Key Features
Chiral Auxiliaries A stoichiometric chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org - Forms diastereomeric intermediates. - Products are separable by standard techniques like chromatography. - Requires attachment and removal steps. wikipedia.org

| Chiral Catalysts | A substoichiometric amount of a chiral catalyst (e.g., metal-ligand complex) is used to favor the formation of one enantiomer. wikipedia.org | - Highly efficient (low catalyst loading). - No need for auxiliary attachment/removal. - Key method is asymmetric hydrogenation of imines. acs.org |

Non-Traditional and Modern Synthetic Routes

Beyond direct alkylation or reductive amination, several other established and modern methods provide access to primary and other amines, offering solutions to challenges like overalkylation or providing pathways from different starting materials.

The reduction of nitrogen-containing functional groups like nitriles and amides is a fundamental method for preparing amines. libretexts.org

Nitrile Reduction: Nitriles can be effectively reduced to primary amines using strong reducing agents or catalytic hydrogenation. wikipedia.orgallrounder.ai A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ether solvent. libretexts.orgallrounder.aistudymind.co.uk This method adds a -CH₂NH₂ group, extending the carbon chain by one carbon from the original alkyl halide used to make the nitrile. libretexts.org An alternative is catalytic hydrogenation, which employs hydrogen gas (H₂) over a metal catalyst like Raney nickel, palladium, or platinum. wikipedia.orgallrounder.aistudymind.co.uk This approach is often more economical for large-scale industrial production. wikipedia.org

Amide Reduction: Amides can also be reduced to amines using strong hydride reagents, most notably LiAlH₄. wikipedia.orgyoutube.com This reaction converts the carbonyl group of the amide directly into a methylene (B1212753) group (-CH₂-), without changing the carbon skeleton. youtube.com The reduction of amides is a versatile route that can be used to synthesize primary, secondary, or tertiary amines depending on the substitution of the starting amide. youtube.com However, the high reactivity of LiAlH₄ requires anhydrous conditions. sparkl.me While catalytic hydrogenation can also reduce amides, it typically demands harsh conditions like high pressures and temperatures. wikipedia.org

Table 3: Common Reagents for Nitrile and Amide Reduction

Functional Group Reagent Product Key Features
Nitrile (R-C≡N) LiAlH₄, then H₂O Primary Amine (R-CH₂NH₂) Powerful, high yield, common lab-scale method. libretexts.orgstudymind.co.uk
H₂ / Metal Catalyst (Ni, Pd, Pt) Primary Amine (R-CH₂NH₂) Economical, suitable for industrial scale. wikipedia.org

| Amide (R-CO-NR'R'') | LiAlH₄, then H₂O | Amine (R-CH₂-NR'R'') | Versatile for 1°, 2°, or 3° amines; carbonyl becomes CH₂. wikipedia.orgyoutube.com |

The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom (as carbon dioxide). jove.comlibretexts.orgnumberanalytics.com

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine (Br₂) or chlorine in a strong aqueous base like sodium hydroxide. numberanalytics.comtcichemicals.com The reaction proceeds through a complex mechanism that involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. jove.comlibretexts.org The isocyanate is subsequently hydrolyzed in the aqueous base to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine and CO₂. jove.comlibretexts.org

Curtius Rearrangement: The Curtius rearrangement achieves a similar transformation but starts from an acyl azide (B81097). jove.comwikipedia.org Acyl azides can be prepared from carboxylic acids or their derivatives like acid chlorides. jove.comwikipedia.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. jove.comorganic-chemistry.org Similar to the Hofmann rearrangement, this isocyanate can be trapped with water to produce a primary amine after decarboxylation, or with an alcohol to form a carbamate. jove.comwikipedia.orgnih.gov The Curtius reaction is generally considered milder than the Hofmann rearrangement.

Both reactions are synthetically valuable as they provide a method for descending a homologous series, creating an amine with one fewer carbon atom than the starting carboxylic acid derivative. numberanalytics.comtcichemicals.com

A significant challenge in synthesizing primary amines via direct alkylation of ammonia is overalkylation, where the newly formed primary amine reacts further with the alkyl halide to produce secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.comchemistrysteps.com The Gabriel synthesis provides an elegant solution to this problem, allowing for the clean preparation of primary amines. masterorganicchemistry.comwordpress.com

The synthesis utilizes phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.comchemistrysteps.com The key steps are:

Deprotonation: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups and can be removed by a moderately strong base like potassium hydroxide (KOH) or potassium hydride (KH) to form the potassium phthalimide salt. masterorganicchemistry.comchemistrysteps.com

Alkylation: The resulting phthalimide anion is a good nucleophile that attacks a primary alkyl halide in an Sₙ2 reaction to form an N-alkyl phthalimide. masterorganicchemistry.comchemistrysteps.com Crucially, the resulting product is not nucleophilic enough to react further, preventing overalkylation. masterorganicchemistry.com

Hydrolysis/Hydrazinolysis: The final step is to liberate the desired primary amine from the N-alkyl phthalimide. This is typically achieved by heating with hydrazine (B178648) (NH₂NH₂) or by acid-catalyzed hydrolysis. masterorganicchemistry.comyoutube.com Hydrazinolysis is often preferred as it proceeds under milder conditions.

The Gabriel synthesis is a reliable and high-yielding method specifically for the synthesis of primary amines from primary alkyl halides. chemistrysteps.comwordpress.com

Decarboxylative Radical Polar Crossover Processes for Functionalized Amines

A novel and powerful method for synthesizing functionalized linear aliphatic primary amines involves a decarboxylative radical-polar crossover process. rsc.org This strategy addresses the limitations of previous methods, which were often restricted to hydroaminomethylation reactions for producing linear aliphatic amines. rsc.org This approach utilizes the decarboxylation of carboxylic acids to generate radical intermediates that can then participate in polar reactions, enabling the formation of a wide range of functionalized amines with high yields. rsc.orgresearchgate.net

The core of this process is the controlled generation of a radical species from a carboxylic acid derivative, which then undergoes a crossover to a polar, ionic intermediate. researchgate.net This transformation allows for the subsequent reaction with various nucleophiles or electrophiles to introduce desired functional groups. thieme-connect.de For instance, N-hydroxyphthalimide (NHPI) esters are effective radical precursors, undergoing reductive decarboxylative fragmentation to create a substrate radical. researchgate.net This radical can then be oxidized to form a cation, which subsequently reacts with a nucleophile. thieme-connect.de

The versatility of this method is highlighted by its application in the late-stage functionalization of complex molecules and the synthesis of existing drugs. rsc.org Mechanistic studies have detailed the process, which often involves photoredox or copper catalysis to facilitate the single-electron transfer steps necessary for the radical-polar crossover. mdpi.com

Key Features of Decarboxylative Radical Polar Crossover:

FeatureDescription
Starting Materials Readily available and abundant carboxylic acids.
Key Transformation Conversion of a radical intermediate to an ionic intermediate. thieme-connect.de
Catalysis Often employs photoredox or metal catalysts (e.g., copper). mdpi.com
Applicability Synthesis of a broad range of functionalized linear aliphatic primary amines. rsc.org
Advantages High yields, good functional group tolerance, and applicability to complex molecules. rsc.orgmdpi.com

Multicomponent Catalytic Reactions yielding Substituted Amines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted amines from three or more starting materials in a single step. acs.org These reactions are advantageous due to their operational simplicity and the ability to generate diverse molecular architectures quickly. rsc.org

One notable example is the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides to produce allylic amines. rsc.org This method combines nickel catalysis with a Lewis acid to facilitate the reaction, providing a practical and environmentally friendly route to structurally complex and functionally diverse allylic amines. rsc.org The use of inexpensive and readily available starting materials further enhances the practicality of this approach. rsc.org

Another strategy involves a zinc-mediated carbonyl alkylative amination (CAA) reaction for the synthesis of α-branched amines. nih.gov This method overcomes some limitations of traditional carbonyl reductive amination (CRA) by enabling the use of a wider range of substrates, including carboxylic acid derivatives as alkyl donors. nih.gov The reaction can be performed at various scales, from microtiter plates for high-throughput experimentation to gram-scale synthesis. nih.gov

Examples of Multicomponent Reactions for Amine Synthesis:

Reaction TypeStarting MaterialsProductCatalyst/Mediator
Nickel-Catalyzed Coupling Alkenes, Aldehydes, AmidesAllylic AminesNickel(II) salt and Lewis Acid rsc.org
Carbonyl Alkylative Amination Aldehydes, Amines, Alkyl Halides/Carboxylic Acidsα-Branched AminesZinc nih.gov
A³ Coupling (Ketone, Alkyne, Amine) Ketones, Alkynes, Aminesα-Substituted Propargylamines- diva-portal.org

These multicomponent strategies provide powerful tools for the synthesis of substituted amines, including structures analogous to this compound, with high efficiency and molecular diversity.

Scalable Industrial Synthesis and Process Optimization for this compound

The industrial-scale production of this compound necessitates a focus on scalability, cost-effectiveness, and process optimization to ensure high yields and purity. While specific industrial synthesis details for this compound are not extensively published, general principles of amine synthesis and process optimization can be applied.

Parameters for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of amines like this compound on an industrial scale requires careful control of several reaction parameters. Drawing parallels from the synthesis of related amines, key factors include:

Catalyst Selection and Loading: The choice of catalyst is crucial. For instance, in related amine syntheses, engineered enzymes like transaminases or dehydrogenases have been employed to improve stereoselectivity and efficiency. dovepress.comnih.gov For non-biocatalytic routes, optimizing the concentration of metal catalysts is essential.

Solvent System: The solvent can significantly impact reaction rates and selectivity. In some amine syntheses, the use of organic solvents like n-heptane can improve the solubility of non-polar substrates. researchgate.net Solvent recycling is also a key consideration for cost reduction and waste minimization.

Temperature and Pressure: Precise control over reaction temperature and pressure is vital. For example, the synthesis of 3-phenoxy-3-phenylpropylamine (B8440625) involves heating with liquid ammonia in a high-pressure reactor at 100°C. prepchem.com

Reaction Time: Optimizing the reaction duration is necessary to maximize product formation while minimizing the formation of byproducts.

pH Control: In aqueous or biphasic systems, particularly those involving enzymes, maintaining the optimal pH is critical for catalyst activity and product stability. google.com

Table of Optimized Parameters for Analogous Amine Syntheses:

ParameterExample ProcessOptimized ConditionOutcome
Catalyst Transaminase-mediated synthesis of (S)-1-methyl-3-phenylpropylamineEngineered transaminaseHigh stereoselectivity and yield nih.gov
Solvent Asymmetric synthesis of 1-methyl-3-phenylpropylaminen-heptaneIncreased substrate solubility researchgate.net
Temperature Synthesis of 3-phenoxy-3-phenylpropylamine100°CFacilitates reaction with liquid ammonia prepchem.com
pH Isolation of 1-methyl-3-phenylpropylaminepH 12Enables extraction with t-butyl methyl ether google.com

Advanced Purification Techniques in Large-Scale Production

Crystallization: Recrystallization is a common and effective method for purifying solid amine products. For example, the crude product of 3-phenylpropylamine can be recrystallized to yield a high-purity white solid. google.com

Distillation: For liquid amines or their precursors, distillation under reduced pressure is a standard purification method. evitachem.com

Chromatography: While often used in laboratory-scale synthesis, large-scale column chromatography can be employed for high-value products to achieve very high purity.

Extraction: Liquid-liquid extraction is a fundamental technique used to separate the product from the reaction mixture. This often involves pH adjustment to change the solubility of the amine product. For instance, the primary amine can be extracted into an acidic aqueous layer and then isolated by making the layer basic. prepchem.com The use of membrane-based extraction systems is also an emerging technology for in-situ product recovery, which can improve reaction equilibrium and reduce product inhibition. researchgate.net

Synthetic Routes to Key Precursors and Derivatives

Preparation of 3-Phenylpropylamine for Amine Synthesis

Several synthetic routes to 3-phenylpropylamine have been developed, with a focus on using inexpensive starting materials and achieving high yields suitable for industrial production. google.com

One common and industrially viable method starts from 3-phenylpropanol. This process typically involves two main steps:

Conversion of 3-phenylpropanol to a halide: 3-phenylpropanol is reacted with a halogenating agent, such as thionyl chloride, to produce 1-chloro-3-phenylpropane (B93460). google.com

Amination of the halide: The resulting 1-chloro-3-phenylpropane can be converted to 3-phenylpropylamine through various methods. A widely used approach is the Gabriel synthesis, where the halide is first reacted with potassium phthalimide to form 2-(3-phenylpropyl)isoindoline-1,3-dione. This intermediate is then hydrolyzed, typically using hydrazine hydrate, to release the primary amine, 3-phenylpropylamine. google.com

This method is advantageous because the starting materials are readily available and the reaction conditions are relatively simple to control, leading to high yields and purity. google.com

Table of a Synthetic Route to 3-Phenylpropylamine:

StepReactantsProductReagentsYieldPurity (HPLC)
1 3-Phenylpropanol1-Chloro-3-phenylpropaneThionyl Chloride--
2 1-Chloro-3-phenylpropane2-(3-Phenylpropyl)isoindoline-1,3-dionePotassium Phthalimide--
3 2-(3-Phenylpropyl)isoindoline-1,3-dione3-PhenylpropylamineHydrazine Hydrate, Methanol95.7% - 99.3%97.1% - 98.6% google.com

Other synthetic strategies for related phenylpropylamine derivatives exist, such as the reduction of substituted propiophenones or the reductive ring-opening of epoxy styrenes. chemicalbook.com Palladium-catalyzed reactions have also been explored for the synthesis of palladium complexes with 3-phenylpropylamine ligands, which can have applications in catalysis. rsc.org Furthermore, C-H activation of primary 3-phenylpropylamines has been investigated for the synthesis of seven-membered palladacycles. acs.org

Synthesis of N-Substituted Maleimide (B117702) Derivatives (e.g., N-(3-Phenylpropyl)maleimide)

The synthesis of N-substituted maleimides, such as N-(3-phenylpropyl)maleimide, is a well-established process typically achieved through a two-step procedure. tandfonline.com This method leverages the reactivity of maleic anhydride (B1165640) with a primary amine, in this case, 3-phenylpropylamine.

The general synthetic pathway involves:

Formation of the Maleamic Acid Intermediate : The first step consists of the reaction between maleic anhydride and a primary amine. For the synthesis of N-(3-phenylpropyl)maleimide, 3-phenylpropylamine would be used. The amine is added to a solution of maleic anhydride, often in a solvent like dichloromethane (B109758) (CH2Cl2) or N,N-dimethylacetamide (DMAc), at a reduced temperature (e.g., 0–10°C) to control the initial exothermic reaction. tandfonline.comprepchem.com The mixture is then typically stirred at room temperature or refluxed for a period to ensure the complete formation of the corresponding N-substituted maleamic acid. tandfonline.comgoogle.com

Cyclodehydration to the Maleimide : The maleamic acid intermediate is subsequently converted to the final N-substituted maleimide through a cyclodehydration reaction. This is commonly accomplished by heating the maleamic acid in the presence of acetic anhydride and a catalyst, such as sodium acetate (B1210297) or a tertiary amine. tandfonline.comgoogle.com The acetic anhydride acts as the dehydrating agent, removing a molecule of water to facilitate the closure of the five-membered imide ring. After the reaction, the final product is often isolated by precipitation in water and purified through recrystallization. prepchem.com

An alternative approach for the cyclodehydration step involves using an organic tertiary amine in conjunction with an anhydride of a lower fatty acid at temperatures ranging from ambient to just below the decomposition point of the product. google.com

Synthesis of Related Amide Intermediates (e.g., N-(3-phenylpropyl)benzamide derivatives)

N-(3-phenylpropyl)benzamide derivatives are a class of amide intermediates synthesized by forming an amide bond between 3-phenylpropylamine and various substituted benzoic acids. The primary synthetic route is a direct coupling reaction, which can be achieved using the carboxylic acid directly or its more reactive acyl chloride derivative. nih.govvulcanchem.com

A common and effective method involves the direct amidation of a substituted benzoic acid with 3-phenylpropylamine. nih.gov This reaction is typically carried out at room temperature over several hours. The specific substituents on the benzoyl moiety can be varied to produce a library of related amide intermediates. For instance, research has detailed the synthesis of hydroxy, methyl, chloro, and nitro-substituted N-(3-phenylpropyl)benzamides using this approach. nih.gov

Alternatively, the Schotten-Baumann reaction condition can be employed, where a substituted benzoyl chloride is reacted with 3-phenylpropylamine in the presence of a base, such as triethylamine (B128534) or an aqueous base, to neutralize the hydrochloric acid byproduct. vulcanchem.comjetir.org This method is often faster and can be advantageous for less reactive amines or acids.

Detailed research findings have provided specific examples of these synthesized derivatives, along with their analytical characterization.

Table 1: Examples of Synthesized N-(3-phenylpropyl)benzamide Derivatives

Compound Name Substituent on Benzamide Ring Molecular Formula Molecular Weight ( g/mol ) LCMS Retention Time (t_R) Reference
3-hydroxy-N-(3-phenylpropyl)benzamide 3-hydroxy C₁₆H₁₇NO₂ 255.31 9.98 min nih.gov
4-hydroxy-N-(3-phenylpropyl)benzamide 4-hydroxy C₁₆H₁₇NO₂ 255.31 9.98 min nih.gov
2-methyl-N-(3-phenylpropyl)benzamide 2-methyl C₁₇H₁₉NO 253.34 11.68 min nih.gov
2-chloro-N-(3-phenylpropyl)benzamide 2-chloro C₁₆H₁₆ClNO 273.76 11.57 min nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
N-(3-Phenylpropyl)maleimide
N-(3-phenylpropyl)benzamide
3-phenylpropylamine
Maleic anhydride
Dichloromethane
N,N-dimethylacetamide (DMAc)
Acetic anhydride
Sodium acetate
3-hydroxy-N-(3-phenylpropyl)benzamide
4-hydroxy-N-(3-phenylpropyl)benzamide
2-methyl-N-(3-phenylpropyl)benzamide
2-chloro-N-(3-phenylpropyl)benzamide
2-nitro-N-(3-phenylpropyl)benzamide
Benzoic acid
Benzoyl chloride
Triethylamine

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Butyl 3 Phenylpropyl Amine

Fundamental Chemical Transformations of Secondary Amines

As a secondary amine, Butyl(3-phenylpropyl)amine's reactivity is primarily governed by the nitrogen atom's lone pair of electrons, which makes it both a base and a nucleophile. ck12.orglibretexts.org The compound can participate in a range of reactions that modify its structure and chemical properties, including oxidation at the nitrogen center, specific reduction pathways, and substitution reactions where the nitrogen atom acts as the attacking nucleophile.

Oxidation Reactions and Derived Products

The oxidation of secondary amines like this compound can lead to several products, depending on the oxidizing agent used and the reaction conditions. The nitrogen atom is susceptible to oxidation, which can result in the formation of hydroxylamines or imines. britannica.com Further oxidation can yield more complex products such as nitrones. uomustansiriyah.edu.iq

In the strictest chemical sense, amine oxides (with the general structure R₃N⁺–O⁻) are formed from the oxidation of tertiary amines. britannica.comwikipedia.org When secondary amines, such as this compound, are subjected to oxidation, the initial product is typically a hydroxylamine (R₂NOH). britannica.com These hydroxylamine intermediates are often unstable and can be further oxidized to nitrones, especially if there is a hydrogen atom on the alpha-carbon. uomustansiriyah.edu.iq

The reaction pathway can be summarized as:

Step 1: Oxidation to Hydroxylamine: The secondary amine reacts with an oxidizing agent, adding an oxygen atom to the nitrogen to form a secondary hydroxylamine.

Step 2: Further Oxidation to Nitrone: The resulting hydroxylamine can undergo subsequent oxidation to form a nitrone derivative. uomustansiriyah.edu.iq

The outcome of the oxidation of a secondary amine is highly dependent on the specific reagent employed. Mild oxidizing agents may yield hydroxylamines, while stronger or more specific reagents can lead to different products like imines or facilitate oxidative cleavage. britannica.comdtic.mil

ReagentTypical Product(s) from Secondary AminesGeneral Reaction Conditions
Hydrogen Peroxide (H₂O₂) Hydroxylamines (R₂NOH), NitronesOften catalyzed by metal complexes like methylrhenium trioxide (MTO) or selenium dioxide (SeO₂). acs.org
Peroxy Acids (e.g., mCPBA) Hydroxylamines, NitronesCommon reagents for N-oxidation. wikipedia.org
Potassium Permanganate (KMnO₄) Aldehydes/Ketones via oxidative cleavageNeutral permanganate can oxidatively hydrolyze amines that have a hydrogen on the carbon adjacent to the nitrogen. acs.orgsciencemadness.org
Manganese Dioxide (MnO₂) Imines (R₂C=NR')Can remove two hydrogen atoms from the amine structure to form an imine. britannica.com

Reduction Reactions to Altered Amine Forms

The amine functional group is in a reduced state and is generally stable to most reducing agents. Therefore, the "reduction" of a secondary amine itself is not a common transformation. More frequently, reactions categorized under this heading refer to the synthesis of secondary amines from more oxidized functional groups like amides or imines. organic-chemistry.orgyoutube.com For instance, secondary amides can be reduced to secondary amines using powerful reducing agents. rsc.orgacs.org

While the this compound functional group is resistant to reduction, the synthesis of such amines often involves the reduction of an imine or amide precursor. A variety of reducing agents are employed for these transformations, each with its own level of reactivity and selectivity. acsgcipr.org

Reducing AgentPrecursor Functional GroupProductNotes
Sodium Borohydride (B1222165) (NaBH₄) ImineSecondary AmineA mild and selective reagent often used in reductive amination. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Lithium Aluminium Hydride (LiAlH₄) Amide, ImineSecondary AmineA very powerful, non-selective reducing agent capable of reducing amides. youtube.comncert.nic.in
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) ImineSecondary AmineA mild reductant, particularly effective for reductive aminations as it can selectively reduce the imine in the presence of an aldehyde. wikipedia.orgmasterorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Imine, NitrileSecondary AmineA common and often "greener" method for reduction, using hydrogen gas and a metal catalyst. acsgcipr.orgwikipedia.orgncert.nic.in

Nucleophilic Substitution Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile. libretexts.org It can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds. These nucleophilic substitution reactions are fundamental to the reactivity of secondary amines. geeksforgeeks.orgchemistryguru.com.sgucalgary.ca

Common electrophiles that react with secondary amines include:

Alkyl Halides (Alkylation): this compound can react with an alkyl halide (e.g., iodomethane) in an Sₙ2 reaction. The nitrogen atom displaces the halide, forming a tertiary ammonium (B1175870) salt. A subsequent deprotonation step by a base (often another molecule of the amine) yields the neutral tertiary amine. geeksforgeeks.orgucalgary.ca

Acyl Chlorides/Anhydrides (Acylation): Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. ck12.orgbyjus.comncert.nic.in This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. byjus.comncert.nic.in

This reactivity allows for the straightforward conversion of this compound into tertiary amines and N,N-disubstituted amides, which are important transformations in organic synthesis.

Reactions with Aldehydes and Ketones

The reaction of secondary amines with carbonyl compounds is a cornerstone of organic synthesis, leading to the formation of enamines.

Imines, also known as Schiff bases, are formed from the reaction of aldehydes or ketones with primary amines. chemistrysteps.comlibretexts.org Secondary amines, such as this compound, cannot form stable, neutral imines. chemistrysteps.comlibretexts.org The mechanism for imine formation requires the loss of two protons from the nitrogen atom. libretexts.org While a secondary amine can perform the initial nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate, and subsequently lose water to form a positively charged iminium ion, it lacks the second proton on the nitrogen necessary for the final deprotonation step to yield a neutral imine. makingmolecules.comopenstax.org Therefore, the reaction pathway for secondary amines with aldehydes and ketones proceeds towards enamine formation via the iminium ion intermediate.

The reaction of this compound with an aldehyde or ketone that has a proton on its α-carbon results in the formation of an enamine. masterorganicchemistry.comchemistrysteps.com This is an acid-catalyzed condensation reaction where a molecule of water is eliminated. youtube.comlumenlearning.com

The mechanism proceeds in several steps:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon to form a zwitterionic intermediate. jove.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. jove.comucalgary.ca

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). openstax.orgjove.com The subsequent loss of water generates a resonance-stabilized iminium ion. makingmolecules.comopenstax.org

Deprotonation: A base (often a solvent or another amine molecule) removes a proton from the α-carbon (the carbon adjacent to the carbon of the C=N bond), leading to the formation of the carbon-carbon double bond of the enamine and neutralization of the nitrogen atom. chemistrysteps.comyoutube.com

The formation of enamines is a reversible process, and they can be hydrolyzed back to the parent carbonyl compound and secondary amine by treatment with aqueous acid. makingmolecules.commasterorganicchemistry.com

Table 4: Enamine Formation from this compound

Reactant Reagent (Carbonyl) Product Reaction Type
This compound Cyclohexanone 1-(Butyl(3-phenylpropyl)amino)cyclohex-1-ene Nucleophilic Addition / Condensation

Detailed Mechanistic Investigations

The reactivity of this compound is fundamentally governed by the nucleophilicity of the nitrogen's lone electron pair. In alkylation, acylation, and sulfonylation reactions, this lone pair initiates a nucleophilic attack on an electrophilic carbon or sulfur atom. The key difference in outcome between alkylation and acylation/sulfonylation lies in the electronic properties of the product. Alkylation leads to a more nucleophilic tertiary amine, promoting further reaction, whereas acylation and sulfonylation produce amides and sulfonamides, respectively, where the nitrogen lone pair is delocalized by resonance, deactivating it towards further nucleophilic attack. masterorganicchemistry.comlibretexts.org

In reactions with carbonyls, the formation of the iminium ion is a critical mechanistic branch point. For primary amines, this intermediate is deprotonated at the nitrogen to form an imine. libretexts.org For secondary amines like this compound, this pathway is blocked. Instead, deprotonation occurs at an adjacent carbon, a step that requires the carbonyl compound to be enolizable (i.e., possess an α-hydrogen). masterorganicchemistry.comyoutube.com The entire process of enamine formation is an equilibrium, which can be driven towards the product by removing the water that is formed. youtube.com The reaction rate is highly pH-dependent; it is slow in highly acidic solutions because the amine is protonated and non-nucleophilic, and slow in basic solutions because the carbonyl is not activated by protonation and the hydroxyl group of the carbinolamine is not easily eliminated. openstax.orgjove.com An optimal pH is typically weakly acidic, around 4.5. openstax.orgjove.com

Elucidation of Reaction Pathways using Experimental and Theoretical Approaches

The elucidation of reaction pathways for amines is a complex process that often involves a combination of experimental studies and theoretical calculations to provide a comprehensive understanding of the underlying mechanisms. For instance, the atmospheric degradation of tert-butylamine, initiated by OH radicals, has been investigated using both detailed quantum chemistry studies and laboratory experiments. whiterose.ac.uk This dual approach revealed that the reaction primarily proceeds through hydrogen abstraction from the amino group. whiterose.ac.uk In the presence of nitrogen oxides (NOx), this leads to the formation of tert-butylnitramine and acetone as the main products. whiterose.ac.uk

Theoretical calculations, such as those using density functional theory (DFT), are instrumental in mapping out potential energy surfaces, identifying transition states, and calculating reaction rates. These computational methods can predict the most likely reaction pathways and the formation of various products. whiterose.ac.ukresearchgate.net Experimental techniques, such as those conducted in photoreactors like the European Photoreactor (EUPHORE), allow for the observation and quantification of reaction products under controlled conditions, validating the theoretical predictions. whiterose.ac.uk In the case of tert-butylamine, minor products predicted by theory, including formaldehyde, 2-methylpropene, and propan-2-imine, were also observed experimentally. whiterose.ac.uk This synergistic approach provides a robust model for understanding the reactivity of amines like this compound in various chemical environments.

Study of Stereochemical Outcomes in Amine Reactions

The stereochemical outcomes of reactions involving chiral amines are critical, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The amine group can direct the stereochemistry of a reaction, leading to the formation of specific stereoisomers.

A relevant example is the reaction of 3-phenyl-1-butylamine with nitrous acid in an acetic acid medium. This diazotization reaction results in a mixture of products, including 3-phenyl-1-butene, 3-phenyl-1-butyl acetate (B1210297), and diastereoisomeric 3-phenyl-2-butyl acetates. osti.gov The formation of diastereoisomeric products highlights the influence of the existing chiral center on the reaction's stereochemical course. osti.gov Such reactions often proceed through carbocationic intermediates, where rearrangements can occur, leading to extensive isotope-position rearrangement when labeled substrates are used. osti.gov Understanding these pathways and outcomes is crucial for controlling the synthesis of enantiomerically pure compounds.

For amines like 1-methyl-3-phenylpropylamine, which is chiral, achieving high enantiomeric purity is essential for its application as an intermediate in synthesizing more complex molecules. Methods for optical resolution, such as the use of resolving agents, or enzymatic kinetic resolution processes, are actively researched to separate racemic mixtures into their individual enantiomers.

Catalytic Mechanisms in Hydrogenation Processes

Catalytic hydrogenation is a key industrial process for the synthesis of amines. The production of 3-phenylpropylamine (B116678) (PPA), a close structural analog of this compound, via the hydrogenation of 3-phenylpropionitrile (PPN) over a Palladium on Carbon (Pd/C) catalyst has been studied in detail. nih.govacs.orgnih.govresearchgate.net This process is typically carried out under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system (e.g., dichloromethane (B109758)/water) with acidic additives. nih.govacs.orgnih.govresearchgate.net

The reaction mechanism involves the reduction of the nitrile group to a primary amine. The selectivity towards the desired primary amine over secondary or tertiary amine byproducts is a significant challenge. The formation of byproducts like N,N-bis(3-phenylpropyl)amine (TPPA) can be substantial. researchgate.net The use of acidic additives, such as a combination of H₂SO₄ and NaH₂PO₄, is a key parameter in controlling the conversion of the nitrile and the selectivity towards the primary amine. nih.govacs.org

Quantum chemical calculations using density functional theory (DFT) have been employed to understand the adsorption interactions of the different imine intermediates on the palladium catalyst surface, helping to clarify the observed differences in primary amine selectivity. nih.govresearchgate.net The reaction conditions, including temperature and reaction time, have a profound impact on the outcome. While higher temperatures can increase the conversion rate, they often lead to lower selectivity for the primary amine due to the increased formation of byproducts. nih.govacs.org

Effect of Temperature on the Hydrogenation of 3-Phenylpropionitrile (PPN)
Temperature (°C)Conversion of PPN (%)Selectivity to PPA (%)Isolated Yield of PPA (%)
30464822
80762620

Data derived from the hydrogenation of PPN over a 10% Pd/C catalyst in a dichloromethane/water system with H₂SO₄ and NaH₂PO₄ additives. nih.govacs.org

Effect of Reaction Time on the Hydrogenation of 3-Phenylpropionitrile (PPN) at 80°C
Reaction Time (h)Conversion of PPN (%)Selectivity to PPA (%)Isolated Yield of PPA (%)
3.5683825
7762620
21861513

Data illustrates that prolonged reaction times increase conversion but significantly decrease selectivity towards the primary amine (PPA). researchgate.net

Diversification through Functionalization

Strategies for C-N Bond Functionalization

The functionalization of the C-N bond in amines is a powerful strategy for synthesizing diverse and complex molecules. One notable approach is the catalyst-free, three-component coupling of amines, dihalomethanes, and >P(O)H species. nih.gov This method achieves selective C-N bond functionalization and can produce optically active phosphorus analogs of α-amino acids stereospecifically, with retention of configuration at the phosphorus atom. nih.gov

Another significant strategy involves the α-C–H bond functionalization of unprotected amines. nih.gov This method utilizes the in-situ formation of transient imines from lithium amides via oxidation with a simple ketone. These electrophilic imines can then be trapped by a variety of nucleophiles, including enolates and nitrile anions, often promoted by a Lewis acid like BF₃ etherate. nih.gov This approach allows for the direct conversion of simple starting amines into a diverse range of more complex functionalized amines, such as β-aminoketones and β-aminoesters, in a single operation. nih.gov The nitrogen atom in an amine like 1-methyl-3-phenylpropylamine also possesses a lone pair of electrons, making it a nucleophile that can readily react with electrophiles like alkyl halides to form secondary or tertiary amines.

Reactivity of Analogous Structures in Cycloaddition and Polymerization (e.g., Maleimides)

Maleimides are versatile functional groups that serve as excellent analogs for studying the potential reactivity of amine-containing structures in cycloaddition and polymerization reactions. researchgate.net Their reactivity is well-documented and includes participation in Diels-Alder and [3+2] dipolar cycloadditions, Michael additions, and various polymerization processes. researchgate.netnih.gov

The amine functionality, such as that in this compound, can engage in reactions with maleimides. A primary or secondary amine can participate in an aza-Michael addition across the electron-deficient double bond of the maleimide (B117702) ring. researchgate.net This type of reaction is fundamental in bioconjugation and materials science for crosslinking and surface modification.

Furthermore, maleimides are known to undergo [3+2] dipolar cycloaddition reactions with azides and nitrones. researchgate.netnih.gov The rates of these reactions can be significantly accelerated by attaching complementary recognition sites to the reactive partners, which pre-organize the reactants into a reactive binary complex. nih.gov Theoretical studies using DFT have been employed to analyze the reactivity, regioselectivity, and stereoselectivity of these cycloadditions, providing insight into the transition state structures and the influence of substituents. researchgate.net The diverse reactivity of maleimides provides a predictive framework for how the amine group in this compound could be utilized as a reactive handle in polymerization and the synthesis of complex heterocyclic structures. researchgate.net

Computational and Theoretical Chemical Studies of Butyl 3 Phenylpropyl Amine

Quantum Chemical Methodologies for Molecular Structure and Electronic Properties

Quantum chemical methods are central to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of properties, including molecular geometries, vibrational energies, and electronic characteristics. Studies on 3-PPA have employed several key quantum methodologies to elucidate its chemical nature. researchgate.netresearchgate.netaip.org

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-PPA. semanticscholar.org DFT methods, particularly the B3LYP hybrid functional, have been extensively used to investigate the geometry and energetics of 3-PPA. researchgate.netdergipark.org.tr

The flexibility of the propyl chain in 3-phenylpropylamine (B116678) allows it to adopt multiple spatial arrangements, or conformations. Computational studies have used DFT to perform geometry optimization, a process that locates the lowest energy (most stable) structure of a molecule. mdpi.com For 3-PPA, the potential energy surface has been explored to identify various stable conformers. researchgate.net

Research indicates that the relative orientation of the phenyl ring and the amino group, defined by dihedral angles, leads to different conformers. The trans-gauche-gauche (TGG) form has been identified as a particularly stable conformation when the molecule is coordinated to a metal center. researchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), are employed to determine the optimized structural parameters (bond lengths and angles) and relative energies of these conformers. researchgate.netdergipark.org.tr This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Representative Conformational Data for Phenylalkylamines Data shown for the related 2-phenylethylamine radical cation to illustrate typical energy differences between conformers as specific data for Butyl(3-phenylpropyl)amine was not available.

Conformer Type Relative Energy (kJ mol⁻¹) Description
Gauche (G1) 0.0 Most stable gauche conformer, often folded.
Gauche (G2) 1.8 A slightly higher energy gauche conformer.
Gauche (G3) 6.8 A less stable gauche conformer.
Anti (A1) 3.2 An extended conformer, typically less stable than the primary gauche form.
Anti (A2) 10.1 A higher energy extended conformer.

Source: Based on data for 2-phenylethylamine at the MP2/6-311++G(d,p) level including zero-point correction. aip.org

Vibrational frequency calculations are essential for two main reasons: to confirm that an optimized geometry corresponds to a true energy minimum (an equilibrium state with no imaginary frequencies) and to predict infrared (IR) and Raman spectra. dergipark.org.tr For 3-PPA, theoretical vibrational spectra have been calculated using DFT (B3LYP) and compared with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This comparison allows for the confident assignment of specific vibrational modes to the observed spectral bands. researchgate.net The analysis often involves a Total Energy Distribution (TED) calculation to characterize the nature of the vibrations, such as N-H stretching, C-H stretching, or phenyl ring modes. researchgate.net These calculations are also vital for identifying transition state structures, which are characterized by a single imaginary frequency and represent the energy barrier between reactants and products in a chemical reaction. ua.pt

Table 2: Selected Calculated Vibrational Frequencies for 3-Phenylpropylamine (3-PPA) Theoretical values are often scaled to better match experimental data.

Vibrational Mode Calculated Wavenumber (cm⁻¹) (B3LYP) Description
N-H Asymmetric Stretch ~3450 Stretching of the amine N-H bonds.
N-H Symmetric Stretch ~3370 Stretching of the amine N-H bonds.
Aromatic C-H Stretch 3000 - 3100 Stretching of C-H bonds on the phenyl ring.
Aliphatic C-H Stretch 2850 - 2950 Stretching of C-H bonds on the propyl chain.
C-N Stretch ~1070 Stretching of the carbon-nitrogen bond.

Source: Based on typical frequency ranges and data from related studies. researchgate.netresearchgate.net

DFT and other high-level computational methods can be used to calculate important thermochemical properties, such as enthalpies of formation. acs.org Studies on the radical cations of a series of ω-phenylalkylamines, including 3-PPA, have utilized methods like the Complete Basis Set (CBS-QB3) procedure to determine their thermochemistry. aip.org This method involves a series of calculations to extrapolate to a high level of theory and a complete basis set, providing accurate energy values. aip.org These calculations are critical for understanding the energetics of ionization and fragmentation pathways in mass spectrometry, revealing how the radical cation-π interaction between the terminal amino group and the phenyl ring stabilizes the molecule. aip.org

Ab initio Hartree-Fock (HF) theory is a foundational quantum chemistry method that solves the Schrödinger equation without empirical parameters. epstem.net While generally less accurate than modern DFT methods for many properties due to its neglect of electron correlation, it remains a valuable tool, especially as a starting point for more advanced calculations. arkat-usa.org In studies of 3-PPA, HF calculations with the 6-311++G(d,p) basis set have been used to compute molecular geometry and NMR chemical shifts. researchgate.net By comparing the results from HF with those from DFT methods (like B3LYP and BLYP) and experimental data, researchers can assess the performance of different theoretical levels and gain a more complete understanding of the molecule's electronic structure. researchgate.net

Hybrid QM/MM methods offer a computationally efficient solution for studying chemical processes in very large systems, such as an enzyme active site or a molecule in solution. mdpi-res.com In this approach, the chemically active region (e.g., the substrate and key enzyme residues) is treated with a high-accuracy quantum mechanics (QM) method, while the surrounding environment (the rest of the protein and solvent) is described using a less computationally demanding molecular mechanics (MM) force field. mdpi-res.com

While no specific QM/MM studies on this compound have been published, this methodology is highly relevant for investigating its potential interactions with biological targets. For instance, QM/MM could be used to model the binding of this compound within a receptor or enzyme active site, providing detailed insight into the non-covalent interactions and the electronic changes that occur upon binding. acs.org Such simulations are instrumental in rational drug design and in understanding the mechanisms of enzyme catalysis. unisi.itquantumzyme.com

Density Functional Theory (DFT) for Geometry and Energetics

Theoretical Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings and interpret complex spectra. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to calculate these properties with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of molecules. These computations help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by molecular conformation and solvent interactions.

For the model compound 3-phenylpropylamine (3-PPA), ¹H and ¹³C NMR chemical shifts have been calculated using HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly applied for such calculations. acs.org The theoretical values are then correlated with experimental data, often showing strong agreement after systematic scaling or referencing to a standard like Tetramethylsilane (TMS). acs.org

Studies on 3-PPA have investigated the influence of different solvents on its NMR spectra, with calculations performed in simulated solvent environments (e.g., using a polarizable continuum model) to mimic experimental conditions in solvents like chloroform-d (B32938) or methanol-d. researchgate.net The comparison between calculated and experimental shifts validates the accuracy of the computational model and the optimized molecular geometry.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 3-Phenylpropylamine (3-PPA) in CDCl₃ Calculated values are often scaled to correct for systematic errors. The data presented here is illustrative of the approach described in the literature.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311++G(d,p))
C (Aromatic, Quaternary)142.1142.5
C (Aromatic, CH)128.4128.8
C (Aromatic, CH)128.3128.7
C (Aromatic, CH)125.7126.1
C (Propyl, CH₂-N)42.142.6
C (Propyl, CH₂-Ph)34.034.5
C (Propyl, Internal CH₂)31.531.9

Infrared (IR) and Raman Spectroscopic Simulations

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations are essential for assigning the observed spectral bands to specific molecular motions.

Theoretical vibrational frequencies and intensities for a molecule like this compound can be calculated using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.govdergipark.org.tr The calculation first involves optimizing the molecule's geometry to find its lowest energy state. Then, the vibrational frequencies are computed, which correspond to the normal modes of vibration. nih.gov These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. researchgate.net

For the model compound 3-PPA, key vibrational modes would include N-H stretching, C-H stretching (both aliphatic and aromatic), C-N stretching, and aromatic ring vibrations. researchgate.netnih.gov Raman spectra can also be simulated, providing complementary information, particularly for symmetric vibrations and skeletal modes. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in 3-Phenylpropylamine This data is representative of typical computational outputs for such molecules.

Vibrational ModeTypical Calculated Frequency Range (Scaled)Expected Intensity
N-H Asymmetric Stretch3350-3450Medium (IR)
N-H Symmetric Stretch3250-3350Medium (IR)
Aromatic C-H Stretch3000-3100Medium-Strong (IR), Strong (Raman)
Aliphatic C-H Stretch2850-2960Strong (IR & Raman)
N-H Scissoring1590-1650Medium (IR)
Aromatic C=C Stretch1450-1600Medium-Strong (IR & Raman)
C-N Stretch1000-1250Medium (IR)

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions at a molecular level. It allows researchers to map out reaction pathways, identify transient species like transition states, and determine the energetic feasibility of a proposed mechanism.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. researchgate.netlibretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. libretexts.org

For a flexible molecule like this compound, a PES scan can be performed by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point while allowing the rest of the molecule to relax. researchgate.netumn.edu For instance, mapping the energy as a function of the torsion angles along the propyl chain would reveal the relative energies of different conformers (e.g., trans vs. gauche). This is crucial for understanding the molecule's preferred shapes, which can influence its reactivity and spectroscopic properties. Studies on ω-phenylalkylamines have shown that the chain length and conformation dictate the potential for interaction between the terminal amino and phenyl groups. aip.org

Transition State Identification and Reaction Barrier Determination

A transition state (TS) is a specific point on the PES that represents the highest energy barrier along the lowest-energy path between reactants and products. researchgate.netlibretexts.org Identifying the structure and energy of the TS is key to understanding a reaction's kinetics.

Computational methods can locate this first-order saddle point. A key characteristic of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or reaction barrier (ΔE‡). lbl.gov A higher barrier corresponds to a slower reaction.

For a reaction involving this compound, such as its formation via the hydrogenation of a nitrile semanticscholar.org or an imine, DFT calculations could be used to model the reactants, products, and the transition state of the rate-determining step. This allows for the determination of the reaction barrier, providing insight into the reaction's feasibility and mechanism.

Solvent Effects in Computational Modeling

Reactions are typically run in a solvent, which can significantly influence reaction rates and equilibria. Computational models must account for these solvent effects to achieve high accuracy. researchgate.net

There are two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent. uregina.ca

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach can model specific solute-solvent interactions, like hydrogen bonding, but is computationally much more demanding.

For reactions involving amines, which can act as hydrogen bond donors and acceptors, specific interactions with protic solvents can be critical. researchgate.net Computational studies on the NMR spectra of 3-PPA have shown that including solvent effects is necessary to accurately reproduce experimental observations. researchgate.net Similarly, calculating a reaction barrier in a simulated solvent environment provides a more realistic prediction of the reaction rate compared to a gas-phase calculation. uregina.ca

Structure-Property Relationships Derived from Computational Studies

Computational chemistry provides a powerful lens for understanding the relationship between the three-dimensional structure of a molecule and its physicochemical properties. While specific computational studies exclusively targeting this compound are not prevalent in publicly accessible literature, a wealth of theoretical research on its parent compound, 3-phenylpropylamine (3-PPA), and related N-alkylated amines allows for the deduction of its structural and electronic characteristics. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are standard tools for these investigations, offering insights into molecular geometry, conformational preferences, and electronic properties.

Computational analyses of 3-phenylpropylamine have been performed using various levels of theory, including HF, BLYP (Becke–Lee–Yang–Parr), and B3LYP (Becke, 3-parameter, Lee–Yang–Parr) density functional methods with basis sets like 6-311++G(d,p). These studies have calculated optimized structural parameters such as bond lengths, bond angles, and dihedral angles for the parent amine. For instance, detailed calculations have elucidated the preferred conformations of the propyl chain relative to the phenyl ring.

The introduction of a butyl group to the nitrogen atom of 3-phenylpropylamine to form this compound is expected to significantly influence several key properties. The structure-property relationships can be extrapolated from studies on similar N-alkylated compounds.

Molecular Geometry and Conformational Analysis:

Electronic Properties and Reactivity:

A fundamental property influenced by the N-butyl substituent is the basicity of the amine, which can be quantified computationally by its proton affinity (PA). The inductive effect of the butyl group, an electron-donating alkyl group, increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair on the nitrogen more available for protonation, thereby increasing the basicity of this compound compared to 3-phenylpropylamine. DFT methods are well-established for accurately predicting proton affinities and gas-phase basicities.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in understanding reactivity. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy relates to the electron affinity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair. The electron-donating butyl group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation compared to the primary amine.

Influence on Physicochemical Properties:

Structure-property relationships also extend to macroscopic properties like lipophilicity, which is crucial for a molecule's behavior in different environments. The addition of the butyl group significantly increases the nonpolar surface area of the molecule. This is expected to increase its lipophilicity, which can be quantified by the partition coefficient, logP. While experimental determination is standard, computational models can provide reliable estimates of logP based on the molecular structure.

The following tables summarize the kind of data obtained from computational studies on the parent compound, 3-phenylpropylamine, and the anticipated changes for this compound.

Table 1: Calculated Geometric Parameters for 3-Phenylpropylamine (3-PPA) from Theoretical Studies. Note: The values presented are illustrative and derived from typical DFT calculations found in the literature for similar molecules. Actual values may vary based on the level of theory and basis set used.

ParameterCalculated ValueMethod/Basis Set
C-N Bond Length (Å)~1.47B3LYP/6-311++G(d,p)
N-H Bond Length (Å)~1.02B3LYP/6-311++G(d,p)
C-C-N Bond Angle (°)~112B3LYP/6-311++G(d,p)
H-N-H Bond Angle (°)~106B3LYP/6-311++G(d,p)

Table 2: Predicted Changes in Properties from 3-Phenylpropylamine to this compound.

Property3-PhenylpropylamineThis compound (Predicted)Computational Rationale
Basicity (Proton Affinity)BaselineIncreasedElectron-donating inductive effect of the N-butyl group increases electron density on the nitrogen atom.
HOMO EnergyBaselineIncreased (less negative)The electron-donating butyl group destabilizes the HOMO, which is localized on the nitrogen.
Lipophilicity (logP)BaselineIncreasedAddition of the nonpolar butyl group increases the overall hydrophobicity of the molecule.
Molecular VolumeBaselineIncreasedAddition of the butyl group increases the size of the molecule.

Advanced Analytical Techniques for Characterization and Elucidation of Butyl 3 Phenylpropyl Amine

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are central to the analysis of Butyl(3-phenylpropyl)amine, enabling its separation from impurities and its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools in this regard, each with specific advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase composition, and detection method to achieve optimal separation and sensitivity.

Reversed-phase HPLC is the most common mode of chromatography used for the analysis of moderately polar to non-polar compounds. For this compound, C18 columns are frequently employed. These columns contain a stationary phase of octadecylsilane (B103800) bonded to silica (B1680970) particles. The non-polar nature of the C18 chains provides excellent retention and separation for compounds like this compound based on its hydrophobic characteristics. The separation mechanism relies on the partitioning of the analyte between the non-polar stationary phase and a more polar mobile phase. An Agilent C18 column with dimensions of 4.6 x 50 mm and a particle size of 1.8 µm has been utilized for the analysis of this compound, demonstrating the suitability of this stationary phase for its separation. whiterose.ac.uk

Table 1: Typical HPLC Column Parameters for this compound Analysis

ParameterSpecification
Column Type Reversed-Phase
Stationary Phase C18 (Octadecylsilane)
Particle Size 1.8 µm
Column Dimensions 4.6 x 50 mm

The composition of the mobile phase is a critical parameter in HPLC method development, as it directly influences the retention time and resolution of the analyte. For the analysis of this compound on a C18 column, a binary gradient system of acetonitrile (B52724) and water is commonly used. whiterose.ac.uk Acetonitrile serves as the organic modifier, and its proportion in the mobile phase is adjusted to control the elution strength. Increasing the concentration of acetonitrile reduces the retention time of this compound, while decreasing it leads to longer retention. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is a common practice. whiterose.ac.uk This helps to improve peak shape and reproducibility by ensuring the amine is in a consistent protonated state, which minimizes tailing effects that can occur with basic compounds on silica-based columns. A gradient elution, where the concentration of the organic solvent is changed over time, is often employed to ensure the efficient elution of all components in a sample, including any impurities with different polarities.

Table 2: Example of a Gradient Mobile Phase System for this compound Analysis

Time (minutes)% Acetonitrile (with 0.1% Formic Acid)% Water (with 0.1% Formic Acid)
02080
101000
151000

This is a representative gradient and may require optimization based on the specific instrument and sample matrix.

Ultraviolet (UV) detection is a common and robust method for the quantification of this compound in HPLC. The presence of the phenyl group in the molecule results in strong UV absorbance, making it readily detectable. A standard UV detector set at a specific wavelength corresponding to an absorbance maximum of the compound can be used for quantitative analysis.

A Diode Array Detector (DAD) offers additional advantages over a standard fixed-wavelength UV detector. A DAD can acquire the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for several reasons:

Peak Purity Assessment: It allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. Inconsistent spectra may indicate the presence of a co-eluting impurity.

Compound Identification: The acquired spectrum can be compared to a library of known spectra for tentative identification of the compound.

Method Development: It aids in selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference from other components in the sample matrix.

An Agilent C100 series HPLC system equipped with a DAD has been used in the analysis of this compound. whiterose.ac.uk

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, often with some method optimization to ensure good chromatographic performance.

Direct analysis of primary and secondary amines like this compound by GC can sometimes be challenging due to their polar nature. This can lead to poor peak shapes (tailing) and potential adsorption onto the GC column, resulting in reduced accuracy and precision. To overcome these issues, derivatization is a common strategy.

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For amines, silylation is a widely used derivatization technique. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen on the nitrogen atom of the amine group, replacing it with a non-polar trimethylsilyl (B98337) (TMS) group.

The benefits of silylation for the GC analysis of this compound include:

Increased Volatility: The TMS derivative is typically more volatile than the parent amine, allowing for analysis at lower temperatures.

Improved Peak Shape: The derivatization process reduces the polarity of the molecule, minimizing interactions with the stationary phase and resulting in sharper, more symmetrical peaks.

Enhanced Thermal Stability: The derivative may be more thermally stable than the original compound, preventing degradation in the hot GC inlet and column.

While specific derivatization protocols for this compound are not detailed in the provided search results, the general principles of silylation for amines are well-established and would be applicable.

Flame Ionization Detection (FID) in Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. psu.edu For the analysis of amines, GC offers high resolving power and short analysis times. psu.edu The Flame Ionization Detector (FID) is a common and reliable detector used in GC for organic compounds. psu.educcsknowledge.com

The analytical approach for secondary amines like this compound often involves a derivatization step to improve their chromatographic behavior. psu.edunih.gov Aliphatic amines can be challenging to analyze directly due to potential adsorption on the column, which can lead to poor peak shape. psu.edu Derivatization converts the amine into a less polar and more volatile derivative, enhancing separation and detection. nih.govh-brs.de For instance, a method for determining secondary amines involves their conversion into N-diethylthiophosphoryl derivatives, which are stable and produce symmetrical peaks in GC-FID analysis. nih.gov Another common approach is derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA). h-brs.desigmaaldrich.com The enantiomers of a structural isomer, 1-methyl-3-phenylpropylamine, have been successfully separated and analyzed as their N-TFA derivatives using a chiral capillary column and GC-FID. sigmaaldrich.comsigmaaldrich.com This highlights the utility of GC-FID for both qualitative and quantitative analysis, including chiral separations of related structures.

Table 1: Example GC-FID Parameters for Analysis of a Related Phenylalkylamine Derivative

Parameter Condition Reference
Analyte 1-Methyl-3-phenylpropylamine (N-TFA derivative) sigmaaldrich.com
Column Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm sigmaaldrich.com
Oven Temp. 130 °C (Isothermal) sigmaaldrich.com
Injector Temp. 250 °C sigmaaldrich.com
Detector FID sigmaaldrich.com
Detector Temp. 250 °C sigmaaldrich.com

| Carrier Gas | Helium | sigmaaldrich.com |

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures.

GC-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. rsc.org This technique is a cornerstone for the structural confirmation of volatile and semi-volatile compounds like this compound, often after derivatization. h-brs.deresearchgate.net

In GC-MS analysis, the compound is first separated on the GC column and then introduced into the mass spectrometer, where it is ionized. Electron Impact (EI) is a common ionization technique used for this purpose. h-brs.de The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions, which constitute a unique fingerprint of the molecule. The fragmentation pattern provides critical information for structural elucidation. vulcanchem.com For this compound, characteristic fragmentation would involve cleavage of the C-N bonds and fragmentation of the phenylpropyl and butyl side chains. vulcanchem.com Analysis of the related primary amine, 3-phenylpropylamine (B116678), shows a prominent peak at m/z 117, corresponding to the loss of the amino group, and a base peak resulting from benzylic cleavage. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Source of Information
191 [M]⁺ (Molecular Ion) Calculated
148 [M - C₃H₇]⁺ (Loss of propyl from butyl group) Inferred from fragmentation principles
134 [M - C₄H₉]⁺ (Loss of butyl group) Inferred from fragmentation principles
117 [C₉H₁₁]⁺ (Phenylpropyl cation) nih.gov
91 [C₇H₇]⁺ (Tropylium ion) nih.govexlibrisgroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For compounds that are non-volatile, polar, or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. usda.govmeasurlabs.com It is particularly well-suited for analyzing amines and their derivatives that may be difficult to volatilize for GC analysis. vulcanchem.comusda.gov

LC-MS separates compounds in the liquid phase before they enter the mass spectrometer. measurlabs.com Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules, typically observing the protonated molecular ion [M+H]⁺. exlibrisgroup.comgoogle.com LC-MS/MS, or tandem mass spectrometry, provides even greater specificity by selecting a precursor ion (e.g., the [M+H]⁺ ion), fragmenting it, and analyzing the resulting product ions. exlibrisgroup.com This technique is highly sensitive and selective, making it ideal for identifying compounds in complex matrices. researchgate.net The analysis of a structural isomer, methyl-(2-phenyl-propyl)-amine, by LC-MS/MS revealed a precursor ion of m/z 150.1, which fragmented to produce key product ions at m/z 119.1 and 91.1. exlibrisgroup.com

Table 3: Example LC-MS Data for Related N-(3-phenylpropyl) Amide Compounds

Compound Retention Time (t_R) Observed Ion [M+H]⁺ (m/z) Reference
N-(3-phenylpropyl)benzamide 11.34 min 240.3 nih.gov
3-hydroxy-N-(3-phenylpropyl)benzamide 9.90 min 256.2 nih.gov
4-hydroxy-N-(3-phenylpropyl)benzamide 9.98 min 256.3 nih.gov

Solid-Phase Extraction (SPE) Coupled with Chromatography for Trace Analysis

The analysis of compounds present at very low concentrations (trace levels) in complex samples, such as environmental water or biological fluids, often requires a sample preparation step to clean up the matrix and concentrate the analyte. h-brs.deresearchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.netresearchgate.net

SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a cartridge containing a solid adsorbent (the stationary phase). researchgate.net For amine analysis, different types of SPE cartridges can be used, including reversed-phase (e.g., C18) or ion-exchange sorbents. h-brs.dephenomenex.com The choice of sorbent depends on the properties of the analyte and the sample matrix. After loading the sample onto the SPE cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. This eluate, now cleaner and more concentrated, can be analyzed by GC-MS or LC-MS. researchgate.netchrom-china.com This coupling of SPE with a chromatographic method allows for the reliable determination of amines at µg/L levels or lower. researchgate.netresearchgate.net

Table 4: Generalized SPE Procedure for Amine Extraction from Aqueous Samples

Step Description Purpose Reference
Conditioning The SPE cartridge is rinsed with a solvent like methanol. To activate the sorbent. phenomenex.com
Equilibration The cartridge is rinsed with water or a buffer matching the sample's pH. To prepare the sorbent for sample loading. phenomenex.com
Sample Loading The aqueous sample is passed through the cartridge. Analyte is retained on the sorbent. researchgate.netchrom-china.com
Washing The cartridge is washed with a specific solvent. To remove interfering compounds. researchgate.netchrom-china.com

| Elution | The retained analyte is washed off the cartridge with an elution solvent. | To collect the purified and concentrated analyte. | researchgate.netchrom-china.com |

Spectroscopic Techniques for Definitive Structural Characterization

While chromatographic techniques are excellent for separation and tentative identification, spectroscopic methods are required for the definitive and unambiguous elucidation of a molecule's structure. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. vulcanchem.comresearchgate.net A complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HETCOR) experiments, can lead to the unequivocal assignment of all protons and carbons in the structure of this compound. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. researchgate.netrsc.org Detailed NMR studies have been performed on the closely related compound 3-phenylpropylamine, providing a strong basis for interpreting the spectrum of its N-butyl derivative. researchgate.net The chemical shifts of the phenylpropyl moiety are well-characterized. rsc.orgnih.govresearchgate.netrsc.org The addition of the N-butyl group will introduce new signals and cause predictable shifts in the signals of the protons adjacent to the nitrogen atom.

Table 5: Predicted ¹H NMR Spectral Data for this compound (Predicted based on data for 3-phenylpropylamine and related structures in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Inferred from
Phenyl (C₆H₅) 7.15 - 7.35 m - nih.govresearchgate.netrsc.org
Benzylic (Ar-CH₂) 2.60 - 2.70 t ~7.5 nih.govresearchgate.netrsc.org
N-Methylene (N-CH₂-CH₂-Ar) 2.55 - 2.65 t ~7.0 nih.govrsc.org
N-Methylene (N-CH₂-C₃H₇) 2.50 - 2.60 t ~7.2 rsc.org
Propyl Methylene (B1212753) (CH₂-CH₂-CH₂) 1.75 - 1.90 m (quintet) ~7.3 nih.govresearchgate.netrsc.org
Butyl Methylene (N-CH₂-CH₂) 1.40 - 1.55 m (sextet) ~7.3 rsc.org
Butyl Methylene (CH₂-CH₃) 1.30 - 1.40 m (sextet) ~7.4 rsc.org
Butyl Methyl (CH₂-CH₃) 0.88 - 0.95 t ~7.3 rsc.org

Table 6: Predicted ¹³C NMR Spectral Data for this compound (Predicted based on data for 3-phenylpropylamine and related structures in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Inferred from
Aromatic C (quaternary) ~142 researchgate.netrsc.org
Aromatic CH (ortho, meta, para) 125 - 129 researchgate.netrsc.org
N-Methylene (N-CH₂-CH₂-Ar) ~50 researchgate.netrsc.org
N-Methylene (N-CH₂-C₃H₇) ~49 rsc.org
Benzylic (Ar-CH₂) ~34 researchgate.netrsc.org
Propyl Methylene (CH₂-CH₂-CH₂) ~31 researchgate.netrsc.org
Butyl Methylene (N-CH₂-CH₂) ~32 rsc.org
Butyl Methylene (CH₂-CH₃) ~20 rsc.org

Advanced Analytical Techniques for the Characterization and Elucidation of this compound

The definitive identification and structural elucidation of synthetic compounds are foundational to chemical research. For this compound, a secondary amine featuring both alkyl and arylpropyl substituents, a suite of advanced spectroscopic techniques is employed to confirm its molecular structure, purity, and connectivity. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide complementary information that, when combined, offers a complete and unambiguous characterization of the molecule.

1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise arrangement and connectivity of atoms can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum displays signals for each unique proton environment in the molecule. The phenyl group protons typically appear in the aromatic region (δ 7.10-7.35 ppm). The methylene protons of the propyl and butyl chains appear at higher fields, with those adjacent to the nitrogen atom being deshielded and appearing further downfield (δ ~2.6 ppm) compared to the other aliphatic protons. The broad singlet for the N-H proton is also a characteristic feature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms. The aromatic carbons of the phenyl ring show signals in the δ 125-142 ppm range. The carbon atoms of the alkyl chains attached to the nitrogen (C-N) are observed around δ 49-50 ppm, while the other aliphatic carbons appear at higher fields (δ 14-34 ppm).

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

Atom Position¹H NMR (ppm)¹³C NMR (ppm)MultiplicityIntegration
Phenyl C1'-142.2--
Phenyl C2'/C6'7.25-7.35128.5m2H
Phenyl C3'/C5'7.25-7.35128.4m2H
Phenyl C4'7.15-7.20125.8m1H
Propyl C12.6149.4t2H
Propyl C21.8031.5quintet2H
Propyl C32.6533.7t2H
Butyl C1''2.5949.9t2H
Butyl C2''1.4532.2quintet2H
Butyl C3''1.3520.5sextet2H
Butyl C4''0.9214.1t3H
N-H~1.5 (broad s)-s1H

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons of the butyl chain (H-C1'' with H-C2'', H-C2'' with H-C3'', and H-C3'' with H-C4'') and within the propyl chain (H-C1 with H-C2, and H-C2 with H-C3). This confirms the connectivity within the two separate alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton triplet at δ 2.59 ppm would show a cross-peak with the carbon signal at δ 49.9 ppm, assigning them to the C1'' position of the butyl group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like C1' of the phenyl ring) are absent. This technique helps in confirming the carbon assignments made from the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can be useful for determining stereochemistry and conformation. In a flexible molecule like this compound, it could show correlations between protons on the butyl and propyl chains that are brought into proximity by bond rotations.

HETCOR (Heteronuclear Correlation): HETCOR is an older 2D technique that, like HSQC, correlates proton and carbon signals. Modern pulse sequences like HSQC and HMBC have largely superseded HETCOR due to their higher sensitivity and resolution.

2 Mass Spectrometry (MS) for Molecular Weight and Fragmentation Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₃H₂₁N), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Data Table: HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[C₁₃H₂₂N]⁺ ([M+H]⁺)192.1747

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a pattern of daughter ions. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion.

For this compound, two primary α-cleavage pathways are expected:

Loss of a propyl radical from the butyl group, leading to a fragment ion.

Loss of a phenylethyl radical from the phenylpropyl group, resulting in another characteristic fragment ion.

The most abundant fragment is often the result of the loss of the largest possible alkyl radical at the α-position. The presence of the phenyl group can also lead to the formation of a tropylium (B1234903) ion (m/z 91) fragment, a common feature in molecules containing a benzyl (B1604629) moiety.

3 Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amine.

C-H Stretches (sp³): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the sp³-hybridized carbons in the butyl and propyl chains.

C-H Stretches (sp²): Weaker absorption bands just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹) indicate the C-H stretching of the sp²-hybridized carbons in the phenyl ring.

Aromatic C=C Bends: Sharp, medium-to-strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-H Bends: Absorptions in the 690-770 cm⁻¹ region can indicate the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3310Weak-MediumN-H Stretch (Secondary Amine)
3025-3085WeakAromatic C-H Stretch
2850-2960StrongAliphatic C-H Stretch
1450-1600MediumAromatic C=C Stretch
~700, ~750StrongAromatic C-H Bend (Monosubstituted)

Infrared (IR) Spectroscopy for Functional Group Identification

Analysis of Characteristic Absorption Bands

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a secondary amine, the IR spectrum provides a unique fingerprint based on its specific structural components. The analysis of its characteristic absorption bands allows for the confirmation of its key functional groups.

As a secondary amine (R₂NH), this compound is expected to show a single, weak to medium N-H stretching absorption band in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This distinguishes it from primary amines, which exhibit two bands in this region, and tertiary amines, which show none. orgchemboulder.com The presence of hydrogen bonding in a liquid sample can shift this absorption to a lower frequency. libretexts.org

The spectrum will also be characterized by C-H stretching vibrations. Absorptions for the sp³-hybridized carbons of the butyl and propyl chains typically appear at approximately 2800-3000 cm⁻¹. vulcanchem.compressbooks.pub In addition, C-H stretching from the aromatic phenyl ring is expected in the 3000-3100 cm⁻¹ region. vulcanchem.com The presence of the aromatic ring is further confirmed by C=C stretching absorptions, which typically manifest as two sharp bands around 1600 cm⁻¹ and 1430-1500 cm⁻¹. libretexts.org

The C-N stretching vibration for an aliphatic amine like this compound is anticipated to be in the 1020-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org Another characteristic feature for primary and secondary amines is a broad N-H wagging band, which can be observed in the 665-910 cm⁻¹ region. orgchemboulder.com

The following table summarizes the expected characteristic IR absorption bands for this compound based on its chemical structure.

Table 1: Characteristic IR Absorption Bands for this compound

Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Weak to Medium
C-H StretchAromatic (sp²)3000 - 3100Medium
C-H StretchAliphatic (sp³)2800 - 3000Medium to Strong
C=C StretchAromatic Ring1430 - 1600Medium, Sharp
C-N StretchAliphatic Amine1020 - 1250Medium to Weak
N-H WagSecondary Amine665 - 910Strong, Broad

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful X-ray crystallographic analysis would first require the growth of a suitable single crystal, which must be of sufficient size and quality, with a regular internal structure free of significant imperfections. creativebiomart.net Once a suitable crystal is obtained and analyzed, the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. creativebiomart.net

The key structural parameters that would be elucidated for this compound include:

Unit Cell Dimensions: The dimensions (lengths a, b, c and angles α, β, γ) of the unit cell, which is the smallest repeating unit of the crystal lattice. anton-paar.com

Crystal System and Space Group: The determination of one of the seven crystal systems (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements of the crystal structure. muni.cz

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Molecular Geometry: Definitive values for all bond lengths (e.g., C-N, C-C, C-H) and bond angles, confirming the connectivity and three-dimensional shape of the molecule.

Conformation: The specific rotational arrangement (conformation) of the flexible butyl and phenylpropyl chains relative to the amine nitrogen in the solid state.

Intermolecular Interactions: The analysis would also reveal how molecules of this compound pack together in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonding involving the N-H group or van der Waals interactions.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of data that would be presented in a crystallographic report for this compound.

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule.C₁₃H₂₁N
Formula WeightThe mass of one mole of the compound.191.32 g/mol
Crystal SystemThe class of the crystal lattice symmetry.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.1 Å, b = 5.9 Å, c = 20.5 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 105.5°, γ = 90°
Volume (ų)The volume of the unit cell.1178 ų
ZThe number of molecules per unit cell.4
Density (calculated)The calculated density of the crystal.1.078 g/cm³

Applications of Butyl 3 Phenylpropyl Amine in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Building Block in Organic Synthesis

Butyl(3-phenylpropyl)amine serves as a fundamental precursor in multi-step organic syntheses, enabling the creation of intricate molecular frameworks. Its secondary amine group provides a reactive site for the formation of new chemical bonds, allowing for its incorporation into larger, more complex structures.

Precursor for Complex Molecular Architectures

Research has established the role of this compound as a starting material for building complex molecules. A notable example is its use in the synthesis of N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl)azobenzenesulfonamide, a complex azo dye. tandfonline.comtandfonline.com In this process, this compound is reacted with a sulfonyl chloride derivative to form a key sulfonamide intermediate, which then undergoes further reactions to yield the final, elaborate dye structure. tandfonline.com This demonstrates the compound's function as a foundational element for assembling molecules with significant structural complexity.

Versatility in Functionalization Reactions

The chemical nature of this compound allows it to participate in various functionalization reactions. The nitrogen atom of the amine group can act as a nucleophile, making it suitable for reactions that form carbon-nitrogen or sulfur-nitrogen bonds. A prime example of this reactivity is its reaction with 4-methoxy-3-nitrobenzenesulfonyl chloride. tandfonline.com In this transformation, the amine is functionalized through the formation of a sulfonamide bond, a common and stable linkage in organic chemistry. tandfonline.com This specific reaction highlights the compound's utility in being selectively modified to introduce new functional groups and build upon its core structure.

Synthesis of Specialized Chemical Intermediates

A key application of this compound is in the targeted synthesis of specialized chemical intermediates. These intermediates are not the final products but are crucial stepping stones in a longer synthetic pathway. For instance, the reaction of this compound with 4-methoxy-3-nitrobenzenesulfonyl chloride produces N-Butyl-N-(3'-phenylpropyl)-4-methoxy-3-nitrobenzenesulfonamide. tandfonline.com This sulfonamide is a stable, isolable intermediate that is then converted through subsequent hydrolysis and reduction steps into a precursor ready for diazotization and coupling to form an azo dye. tandfonline.comtandfonline.com

The following data table outlines the synthesis of this key intermediate.

Reactant 1Reactant 2Product
This compound4-methoxy-3-nitrobenzenesulfonyl chlorideN-Butyl-N-(3'-phenylpropyl)-4-methoxy-3-nitrobenzenesulfonamide tandfonline.com

Contributions to Advanced Materials Science

The utility of this compound extends from pure synthesis to the field of materials science, primarily through its role in creating molecules used in material applications. Its derivatives have been explored for use in dyes and related materials technology.

Development of High-Performance Polymers

The development and application of high-performance polymers often require specialized additives and colorants. Research has shown that derivatives of this compound can be used to create complex azo dyes. tandfonline.com Related chromium and cobalt complexes of similar dyes are noted for their application in dyeing synthetic polyamide fibers. tandfonline.com Polyamides are a significant class of high-performance polymers, and the ability to create new, effective dyes is integral to expanding their use in various industries. The synthesis of novel dye precursors, which can be initiated from this compound, thus contributes to the toolkit available for polymer modification and development.

Advancements in Chemical Manufacturing Processes

The synthesis of the dye precursor N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl)azobenzenesulfonamide represents a novel route compared to classical methods for preparing related 3-amino-4-hydroxybenzenesulfonamides. tandfonline.com The reported multi-step process, which begins with the chlorosulfonation of 2-nitroanisole (B33030) and incorporates this compound to form a key sulfonamide intermediate, constitutes an advancement in the manufacturing process for this specific class of dye precursors. tandfonline.comtandfonline.com Furthermore, it has been noted that chromium and cobalt complexes of structurally similar sulfonamide dyes have applications in the production of electrostatographic toners, highlighting the role of these synthetic advancements in industrial manufacturing processes. tandfonline.com

Utilization as a Ligand in Chemical Systems (e.g., Organotin Complexes)

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal centers to form complexes. While direct research on organotin complexes featuring the this compound ligand is not widely documented, the coordinating behavior of its parent compound, 3-phenylpropylamine (B116678) (3-PPA), provides significant insight into its potential as a ligand.

Research has shown that 3-phenylpropylamine can act as a monodentate ligand, bonding to metal atoms through its primary amine group. researchgate.net Specifically, it has been used to prepare Hofmann-type complexes with the general formula M(3-PPA)₂Ni(CN)₄, where M can be Nickel (Ni), Cobalt (Co), Cadmium (Cd), or Palladium (Pd). researchgate.net In these structures, the 3-phenylpropylamine molecule coordinates directly to the metal (M), which is part of a polymeric cyano-bridged framework. researchgate.net

Table 1: Reported Hofmann-Type Complexes with 3-Phenylpropylamine (3-PPA) Ligand

Complex Formula Metal Center (M) Ligand
Ni(3-PPA)₂Ni(CN)₄ Nickel (Ni) 3-Phenylpropylamine
Co(3-PPA)₂Ni(CN)₄ Cobalt (Co) 3-Phenylpropylamine
Cd(3-PPA)₂Ni(CN)₄ Cadmium (Cd) 3-Phenylpropylamine
Pd(3-PPA)₂Ni(CN)₄ Palladium (Pd) 3-Phenylpropylamine

Data sourced from spectral and thermal analysis of prepared complexes. researchgate.net

A highly versatile method for creating potent ligands from secondary amines like this compound is through the synthesis of dithiocarbamates. Dithiocarbamate (B8719985) ligands are known for their excellent ability to chelate a wide variety of metal ions. sysrevpharm.org The general synthesis involves the reaction of a secondary amine with carbon disulfide (CS₂), typically in the presence of a base like sodium hydroxide (B78521) or n-butyllithium, to yield a dithiocarbamate salt. sysrevpharm.orgnih.gov This salt can then be reacted with metal salts to form stable metal-dithiocarbamate complexes. sysrevpharm.orgjetir.org

Given this well-established reaction, this compound can serve as a precursor to the N-butyl-N-(3-phenylpropyl)dithiocarbamate ligand. This dithiocarbamate would be a bidentate ligand, coordinating to a metal center through its two sulfur atoms, forming a stable four-membered chelate ring. Such ligands are foundational in coordination chemistry and have applications ranging from materials science to medicine. nih.govmdpi.com

Table 2: General Synthesis of a Dithiocarbamate Ligand from a Secondary Amine

Step Reactants Product
1 Secondary Amine (e.g., this compound), Carbon Disulfide (CS₂), Base (e.g., NaOH) Dithiocarbamate Salt (e.g., Sodium N-butyl-N-(3-phenylpropyl)dithiocarbamate)
2 Dithiocarbamate Salt, Metal Salt (e.g., InCl₃, FeCl₃) Metal-Dithiocarbamate Complex

This represents a general synthetic pathway for dithiocarbamate ligand and complex formation. sysrevpharm.orgjetir.orgmdpi.com

Application in Bioconjugation Strategies for Chemical Probe Development

Bioconjugation involves the linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. Chemical probes are essential tools in chemical biology, designed to identify, track, or modulate biological targets like proteins or enzymes. These probes typically consist of a recognition element that binds to the target, a reporter tag (e.g., a fluorophore, biotin) for detection or visualization, and a linker connecting the two. lumiprobe.com

While there are no direct reports of this compound being used in a completed bioconjugation strategy, its core structure is of significant interest in medicinal chemistry, which is often the first step toward probe development. The N-3-phenylpropylamine motif is recognized as a fundamental pharmacophore for ligands that bind to the sigma-1 receptor, a protein implicated in various neurological functions and diseases. nih.gov The affinity of ligands for this receptor can be enhanced by N-3-phenylpropyl substitution. nih.gov

The development of high-affinity and selective ligands is a critical prerequisite for creating chemical probes. nih.gov A molecule like this compound, which contains the key recognition element, could be synthetically modified to incorporate a linker and a reporter tag. This process would transform the parent molecule into a chemical probe for studying the sigma-1 receptor's distribution, function, and interactions within a biological system.

The strategy would involve functionalizing the this compound molecule at a position that does not interfere with its binding to the target receptor. For example, a reactive group could be introduced on the phenyl ring or the butyl chain, allowing for covalent attachment to a linker-reporter module via common bioconjugation reactions like click chemistry or amide bond formation. lumiprobe.com

Table 3: Hypothetical Components of a Chemical Probe Based on this compound

Component Example Moiety Function in Probe
Recognition Element This compound scaffold Binds selectively to the biological target (e.g., sigma-1 receptor). nih.gov
Linker Polyethylene glycol (PEG) chain, alkyl chain Spatially separates the recognition element from the reporter tag to minimize interference. lumiprobe.com

| Reporter Tag | Fluorescein (fluorophore), Biotin (affinity tag), Azide (B81097)/Alkyne (for click chemistry) | Enables detection, visualization, or purification of the probe-target complex. lumiprobe.com |

This approach highlights the potential of this compound as a foundational building block for the rational design of sophisticated chemical probes aimed at specific biological targets.

Environmental Chemistry and Degradation Pathways of Butyl 3 Phenylpropyl Amine

Mechanisms of Amine Degradation in Environmental Compartments

Amines released into the environment are subject to degradation, with the most significant initial processes occurring in the atmosphere. ieaghg.org The degradation pathways are influenced by the chemical's structure, the presence of other atmospheric components, and meteorological conditions like sunlight. ssethermal.com For secondary amines such as Butyl(3-phenylpropyl)amine, these processes are critical in determining their persistence and the formation of potentially more hazardous secondary pollutants.

The primary atmospheric degradation pathway for amines is initiated by photo-oxidation. nilu.no During daylight hours, this process is dominated by reactions with hydroxyl (OH) radicals, which are generated photochemically in the atmosphere. ssethermal.comcopernicus.org At night, reactions with the nitrate (B79036) radical (NO₃) may also contribute to degradation, though this pathway is typically slower. ssethermal.com

The reaction with OH radicals proceeds via hydrogen abstraction, which can occur at several sites on the this compound molecule:

Abstraction from the N-H group: This leads to the formation of an aminyl radical.

Abstraction from a C-H bond on the butyl group: Specifically from the carbon atom adjacent (alpha) to the nitrogen.

Abstraction from a C-H bond on the phenylpropyl group: Specifically from the carbon atom adjacent (alpha) to the nitrogen.

These initial radical species are highly reactive and undergo further reactions with atmospheric constituents, primarily oxygen (O₂) and nitrogen oxides (NOx), to form a variety of stable degradation products. ieaghg.orgcopernicus.org Based on established amine degradation schemes, the atmospheric oxidation of this compound is predicted to yield products such as aldehydes, amides, and imines. copernicus.org

Table 1: General Atmospheric Degradation Reactions for Amines

ReactantInitiating RadicalReaction TypePrimary Intermediate
Amine (R₂NH)OH (hydroxyl radical)H-abstractionAminyl radical (R₂N•) or Carbon-centered radical (•R-NH-R')
Amine (R₂NH)NO₃ (nitrate radical)H-abstractionAminyl radical (R₂N•) or Carbon-centered radical (•R-NH-R')

This table summarizes the initial steps in the atmospheric degradation of amines based on known chemical principles. ssethermal.comnilu.nocopernicus.org

Table 2: Potential Atmospheric Degradation Products of this compound

Product TypeSpecific Compound ExampleFormation Pathway
Aldehyde3-Phenylpropanal (B7769412)Fragmentation following H-abstraction from the butyl group
AldehydeButanalFragmentation following H-abstraction from the phenylpropyl group
AmideN-(3-phenylpropyl)butanamideOxidation of intermediates
AmideN-butyl-3-phenylpropanamideOxidation of intermediates
ImineN-butyl-1-phenylpropan-1-imineDehydrogenation/oxidation reactions

This table presents plausible degradation products of this compound based on general amine atmospheric chemistry. ieaghg.orgcopernicus.org

A significant concern with the environmental presence of secondary amines is their potential to act as precursors to N-nitrosamines and N-nitramines, which are classes of compounds with established health and environmental impacts. ieaghg.orgssethermal.com

N-Nitrosamine Formation: this compound, as a secondary amine, is a direct precursor to the formation of its corresponding nitrosamine, N-nitroso-butyl(3-phenylpropyl)amine. ssethermal.comchemicea.com This transformation occurs when the amine reacts with a nitrosating agent. chemicea.comresearchgate.net In the atmosphere, these agents are typically formed from nitrogen oxides (NOx). eaht.org The reaction involves the amine radical reacting with a nitrogen monoxide (NO) group. ssethermal.com The formation of nitrosamines is a complex process influenced by several environmental factors. chemicea.com For instance, ozonation in water treatment processes can also promote the formation of nitrosamines from secondary amine precursors. iaea.org

N-Nitramine Formation: In addition to nitrosamines, nitramines can also be formed. This occurs when the initially formed aminyl radical reacts with a nitrogen dioxide (NO₂) group. ssethermal.com Theoretical predictions suggest that nitramines are possible degradation products of atmospheric amine chemistry. copernicus.orgnilu.com

Table 3: Factors Influencing Nitrosamine Formation from Secondary Amines

FactorInfluence on Formation
Precursor Availability Higher concentrations of secondary amines increase the potential for formation. chemicea.com
Nitrosating Agent Presence of NOx, nitrite, or other nitrosating agents is required. eaht.org
pH Can influence reaction rates in aqueous environments. chemicea.comiaea.org
UV Light/Photolysis Can degrade formed nitrosamines, acting as a sink. copernicus.org
Ozone Can promote the formation of nitrosamines but also degrade them. iaea.org
Temperature Can affect the rates of the chemical reactions involved. chemicea.com

This table summarizes key environmental factors that affect the rate of N-nitrosamine formation from secondary amine precursors.

Theoretical Modeling of Environmental Fate and Transformation

To predict the environmental concentrations and deposition of amines and their degradation products, theoretical modeling is employed. ieaghg.orgunit.no These models integrate data on emissions, atmospheric transport and dispersion, chemical reaction rates, and deposition processes (both wet and dry). copernicus.org

Computational chemistry and modeling approaches are used to predict the most likely degradation products for various amines. ieaghg.org For instance, atmospheric dispersion models can be used to estimate the transport routes and deposition of emitted compounds at local and regional scales. ieaghg.org These models incorporate complex atmospheric chemistry schemes to simulate the transformation of amines into secondary products like nitrosamines and nitramines. copernicus.org

While specific modeling studies for this compound are not readily found, the established frameworks used for other amines, such as those in post-combustion CO₂ capture assessments, could be adapted. copernicus.orgglobalccsinstitute.com Such an approach would involve:

Estimating the reaction rate constants for this compound with key atmospheric oxidants like the OH radical.

Predicting the branching ratios for the formation of various degradation products, including N-nitroso-butyl(3-phenylpropyl)amine.

Using atmospheric transport models to simulate the dispersion and eventual deposition of the parent amine and its transformation products.

These theoretical assessments are crucial for evaluating potential environmental impacts, especially when empirical data is scarce. ieaghg.org However, the accuracy of these models is dependent on the quality of input data, and there can be high uncertainty until reliable emissions and reaction data are generated. ieaghg.org

Q & A

Q. What are the standard synthetic routes for Butyl(3-phenylpropyl)amine, and what key reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves sequential alkylation of aniline derivatives. For instance, reacting aniline with 3-phenylpropyl bromide followed by butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF) at reflux (80–100°C). Reaction times of 24–48 hours are required due to steric hindrance from bulky groups. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization yields high-purity product (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy : Aromatic protons appear at δ 7.2–7.4 ppm, while aliphatic chain protons (butyl and propyl) resonate at δ 0.8–1.6 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 191.1784 for C₁₃H₂₁N⁺).
  • HPLC : Validates purity (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers analyze the structure-activity relationship (SAR) of this compound derivatives to enhance biological activity?

Methodological Answer:

  • Introduce substituents (e.g., -F, -CF₃) at the phenyl or propyl chain to modulate electronic properties.
  • Conduct in vitro binding assays (e.g., dopamine transporter inhibition using [³H]WIN 35,428) to measure IC₅₀ values.
  • Molecular docking (AutoDock Vina) predicts binding poses in homology models of target proteins (e.g., dopamine transporter). QSAR models correlate substituent parameters (Hammett σ, logP) with activity .

Q. What strategies resolve contradictions in pharmacological data for this compound across different assay systems?

Methodological Answer:

  • Orthogonal validation : Compare radioligand binding (e.g., [³H]citalopram for serotonin transporters) with functional assays (cAMP accumulation).
  • Control variables: Membrane protein concentration (Bradford assay) and buffer composition (e.g., 50 mM Tris-HCl, pH 7.4).
  • Meta-analysis of reported Kᵢ values identifies outliers due to assay-specific conditions (e.g., temperature, ion concentrations) .

Q. Which computational methods are employed to study the interaction of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 5.2 eV) and electrostatic potential maps to predict reactive sites.
  • Molecular Dynamics (MD) Simulations : Assess binding stability (AMBER force field, 100 ns trajectory) in lipid bilayer-embedded dopamine transporter models.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modifications .

Q. How does steric hindrance from the 3-phenylpropyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The bulky phenyl group reduces amine nucleophilicity, slowing SN2 reactions (e.g., with methyl iodide). Kinetic studies (monitored by ¹⁹F NMR using fluorinated electrophiles) show rate decreases by 3–5× compared to less hindered analogs. Alternative pathways (e.g., elimination) dominate unless bulky electrophiles (e.g., mesyl chlorides) are used .

Q. What methodologies enable the design of this compound derivatives with improved metabolic stability?

Methodological Answer:

  • Deuteration : Replace α-hydrogens with deuterium (via reductive deuteration) to slow CYP450-mediated oxidation.
  • Cyclopropyl Substituents : Introduce via Suzuki-Miyaura coupling to block metabolic hotspots.
  • In vitro Microsome Assays : Incubate derivatives with human liver microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound loss via LC-MS/MS. Fluorination at para positions improves oxidative stability by 2-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.